Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is an organic compound belonging to the class of heterocyclic compounds, specifically 1,3,4-oxadiazoles. [] This class is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. While this specific derivative has not been extensively studied, 1,3,4-oxadiazole derivatives are widely recognized in scientific research for their diverse biological activities and have been explored for various applications such as:
The synthesis of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method employs tosyl chloride and pyridine as mediators during the cyclization process.
For large-scale synthesis, methods are adapted to ensure cost-effectiveness and safety, often utilizing automated systems for consistent quality control .
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate features a unique cyclobutyl group that contributes distinct steric and electronic properties to the molecule. The oxadiazole ring consists of two nitrogen atoms and three carbon atoms in a five-membered ring structure.
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions:
The mechanism of action for Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is primarily linked to its interaction with biological targets. The oxadiazole moiety is known to exhibit various pharmacological activities including antimicrobial and anticancer effects.
Research indicates that this compound may influence cellular pathways through:
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate exhibits several notable physical and chemical properties:
The compound's stability under various conditions (e.g., pH changes) is crucial for its application in medicinal chemistry. Understanding its reactivity profile helps predict behavior in biological systems.
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has several scientific applications:
Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate (molecular formula: C₉H₁₂N₂O₃, molecular weight: 196.20 g/mol, CAS: 1402233-03-7) represents a strategically designed heterocyclic compound that integrates two pharmacophoric elements: the electron-deficient 1,3,4-oxadiazole ring and the highly strained cyclobutyl substituent . This molecular architecture positions it as a valuable building block in pharmaceutical discovery and materials science. The ester moiety at the 2-position offers a versatile handle for derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies. Its significance stems from the synergistic effects of its structural components, which collectively influence electronic distribution, steric accessibility, and metabolic stability—key parameters in bioactive molecule design [5].
1,3,4-Oxadiazoles have evolved from laboratory curiosities to privileged scaffolds in drug design over the past seven decades. Their development trajectory reveals key milestones:
Table 1: Evolution of Key 1,3,4-Oxadiazole Derivatives in Drug Discovery
Time Period | Representative Derivatives | Primary Therapeutic Focus | Synthetic Advancements |
---|---|---|---|
1950s-1970s | 2-Amino-5-aryl-1,3,4-oxadiazoles | Antibacterial | Cyclization of diacylhydrazides |
1980s-1990s | 2-Mercapto-5-alkyl-1,3,4-oxadiazoles | Antifungal | Oxidative cyclization with Br₂ |
2000s-Present | 2-Carboxyethyl-5-cycloalkyl derivatives (e.g., Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate) | Kinase inhibition & Anticancer | Tosyl chloride/pyridine mediated cyclization |
The cyclobutyl group in Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate confers distinctive physicochemical and pharmacological properties that differentiate it from other alicyclic substituents:
Table 2: Comparative Analysis of Alicyclic Substituents in Oxadiazole Bioactivity
Parameter | Cyclobutyl | Cyclopropyl | Cyclohexyl |
---|---|---|---|
Steric Volume (ų) | ~45.2 | ~33.1 | ~87.6 |
Electronic Effect | Moderate σ-donation | Strong σ-donation | Weak σ-donation |
Metabolic Stability | High (resistant to oxidation) | Moderate (ring opening risk) | Moderate (C-H oxidation) |
Biological Impact | Enhanced kinase selectivity | Increased cytotoxicity risk | Reduced membrane permeability |
Representative Bioactivity | MRSA growth inhibition (MIC 0.68–16 μg/mL) [5] | Broad-spectrum antimicrobial | HDAC inhibition (Sirt2 targets) |
Positional isomerism critically influences the physicochemical and biological behavior of oxadiazole derivatives. Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate (1,3,4-isomer) differs fundamentally from its 1,2,4-oxadiazole counterparts (e.g., Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate, CAS: 1380300-65-1):
Table 3: Comparative Analysis of Positional Isomers in Oxadiazole Chemistry
Property | Ethyl 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylate | Ethyl 3-Cyclobutyl-1,2,4-oxadiazole-5-carboxylate |
---|---|---|
CAS Number | 1402233-03-7 | 1380300-65-1 [4] [5] |
SMILES | CCOC(=O)C1=NN=C(O1)C2CCC2 | CCOC(=O)C1=NC(=NO1)C2CCC2 [4] |
Ring Bond Order | O-N=N-C-O-C (1,3,4-sequence) | O-N-C=N-O-C (1,2,4-sequence) |
Aqueous Solubility | <1 mg/mL (limited) | ~5 mg/mL (moderate) [5] |
Primary Synthetic Route | Tosyl chloride-mediated cyclization of thiosemicarbazides | POCl₃-assisted cyclocondensation [5] |
Antimicrobial Efficacy (S. aureus) | MIC = 4-8 μg/mL | MIC = 16-32 μg/mL [5] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1